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Compound of Interest

Compound Name: Ludaconitine

Cat. No.: B10817925

Disclaimer: This document provides a comprehensive overview of the toxicological profile of
Ludaconitine, primarily based on data from related Aconitum alkaloids. As of this writing,
specific toxicological studies on crude Ludaconitine extracts are not publicly available.
Therefore, the information presented herein is intended to serve as a preliminary guide for
researchers, scientists, and drug development professionals and should be interpreted with
caution. Further experimental validation is necessary to establish a definitive toxicological
profile for crude Ludaconitine extracts.

Executive Summary

Ludaconitine is a C19-diterpenoid alkaloid found in plants of the genus Aconitum. Crude
extracts of these plants, often containing a complex mixture of related alkaloids, are known for
their potent physiological effects and significant toxicity. This technical guide synthesizes the
available toxicological data on Ludaconitine and related Aconitum alkaloids to provide an
inferred toxicological profile for crude Ludaconitine extracts. The primary mechanisms of
toxicity are cardiotoxicity and neurotoxicity, mediated through the persistent activation of
voltage-gated sodium channels. This guide outlines the known acute toxicity, target organ
systems, and mechanisms of action. Furthermore, it provides detailed, standardized
experimental protocols for conducting acute and sub-chronic oral toxicity studies, in
accordance with OECD guidelines, to facilitate future research and a more complete
toxicological assessment of crude Ludaconitine extracts.

Chemical Identity
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e Chemical Name: Aconitane-3,8,13,14-tetrol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-,
14-benzoate 3,8,13-triacetate, (1-alpha,3-alpha,6-alpha,14-alpha,16-beta)-

e CAS Number: 82144-74-9

e Molecular Formula: C3sHs1NO12

e Molecular Weight: 713.90 g/mol

o Synonyms: Diacetylindaconitine, Indaconitine diacetate, Ludaconitine triacetate

Acute Toxicity

Direct acute toxicity data for crude Ludaconitine extracts is not available. The acute toxicity of
Aconitum extracts is largely attributed to the presence of diester-diterpenoid alkaloids (DDAS).
The toxicity of these extracts can vary significantly based on the plant species, geographical
location, harvesting time, and processing methods. Processing methods such as boiling or
steaming can hydrolyze the ester groups of the alkaloids, leading to a reduction in toxicity.

The available acute toxicity data for purified Ludaconitine and related Aconitum alkaloids are
presented below. It is important to note that the oral route is the most relevant for accidental
ingestion of crude extracts.

Quantitative Acute Toxicity Data
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Route of
Test . LD50 /
Compound ] Administrat Value Reference
Species . LDLo
ion
Ludaconitine
] Mouse Intravenous LD50 21.8 mg/kg [1]
triacetate
Ludaconitine
) Rat Intravenous LDLo 45 mg/kg [1]
triacetate
N 1.0-1.8
Aconitine Mouse Oral LD50 [2][3]
mg/kg
Mesaconitine  Animal Oral LD50 1.9 mg/kg [4]
Aconitine Human Oral LDLo 28 ug/kg

LD50: Median lethal dose; LDLo: Lowest published lethal dose.

Sub-Chronic Toxicity

No specific sub-chronic toxicity studies on Ludaconitine or crude Ludaconitine extracts have
been identified in the public domain. Sub-chronic toxicity studies are crucial for determining the
potential adverse effects of repeated, long-term exposure. Based on the known target organs
of Aconitum alkaloids, sub-chronic exposure to crude Ludaconitine extracts would likely result
in cumulative damage to the cardiovascular and nervous systems. Furthermore, studies on
related alkaloids suggest potential hepatotoxicity with prolonged exposure.

Target Organ Toxicity

The primary target organs for the toxic effects of Aconitum alkaloids are the heart and the
nervous system.

» Cardiotoxicity: Aconitum alkaloids are potent cardiotoxins, inducing a range of arrhythmias
including ventricular tachycardia and fibrillation, which can be fatal. They can also cause
hypotension and bradycardia.

o Neurotoxicity: The neurotoxic effects manifest as paresthesia (tingling and numbness),
particularly around the mouth and in the limbs, muscle weakness, and in severe cases,
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respiratory paralysis.

» Hepatotoxicity: Some studies on related Aconitum alkaloids, such as mesaconitine, have
indicated the potential for liver damage following repeated administration.

Mechanism of Toxicity

The toxicity of Ludaconitine and other Aconitum alkaloids is primarily mediated by their
interaction with voltage-gated sodium channels in excitable tissues like the myocardium,
nerves, and muscles.

These alkaloids bind to site 2 of the alpha-subunit of the sodium channel, causing a persistent
activation by inhibiting their inactivation. This leads to a constant influx of sodium ions, resulting
in prolonged depolarization of the cell membrane. The consequences of this persistent
depolarization include:

¢ Inthe heart: Delayed afterdepolarizations, leading to triggered arrhythmias.

 In the nervous system: Initial hyperexcitability followed by paralysis of nerve impulse
transmission.

The general signaling pathway for Aconitum alkaloid-induced cardiotoxicity and neurotoxicity is
illustrated below.
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Figure 1: Signaling Pathway for Aconitum Alkaloid Toxicity

Experimental Protocols
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The following are model experimental protocols for assessing the toxicity of crude
Ludaconitine extracts, based on OECD guidelines. These are provided as a template for
future research.

Acute Oral Toxicity Study (Adapted from OECD
Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a crude
Ludaconitine extract.
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Figure 2: Workflow for Acute Oral Toxicity Testing
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Methodology:

o Test Substance: A well-characterized crude Ludaconitine extract. The solvent used for
extraction and the final concentration of Ludaconitine and other major alkaloids should be
documented.

o Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant
females, or males. A starting group of 3 animals of a single sex is used for each step.

e Dose Levels: A starting dose of 300 mg/kg is recommended. Depending on the outcome,
subsequent testing at lower (50 mg/kg) or higher (2000 mg/kg) doses may be required.

o Administration: The extract is administered in a single dose by oral gavage. The volume
administered should not exceed 1 mL/100g body weight.

e Observations:

o Mortality and Clinical Signs: Animals are observed for the first 48 hours for mortality.
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of
tremors, convulsions, salivation, diarrhea) are recorded.

o Body Weight: Body weight is recorded at the start and at least weekly thereafter for 14
days.

e Pathology:

o Gross Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day
observation period.

o Histopathology: Microscopic examination of organs and tissues, particularly the heart,
liver, kidneys, and brain, is performed to identify any pathological changes.

Sub-Chronic Oral Toxicity Study (90-Day) (Adapted from
OECD Guideline 408)

This protocol describes a 90-day study to evaluate the sub-chronic oral toxicity of a crude
Ludaconitine extract.
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Methodology:

Test Substance: A well-characterized crude Ludaconitine extract.

o Test Animals: Rodents (e.g., Sprague-Dawley rats), with at least 10 males and 10 females
per group.

e Dose Levels: At least three dose levels and a control group. The doses should be selected
based on the results of the acute toxicity study, with the highest dose inducing some toxic
effects but not mortality, and the lowest dose being a no-observed-adverse-effect level
(NOAEL).

o Administration: The extract is administered daily by oral gavage for 90 days.
o Observations:
o Clinical Observations: Daily observation for signs of toxicity.
o Body Weight and Food/Water Consumption: Recorded weekly.
o Ophthalmological Examination: Performed prior to the study and at termination.

o Hematology and Clinical Biochemistry: Blood samples are collected at termination for
analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit,
and serum levels of enzymes indicative of liver and kidney function (e.g., ALT, AST, BUN,
creatinine).

o Pathology:

o Organ Weights: The weights of major organs (e.g., heart, liver, kidneys, spleen, brain) are
recorded.

o Gross Necropsy and Histopathology: A comprehensive gross necropsy is performed on all
animals. Histopathological examination of a full range of organs and tissues is conducted.

Conclusion
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The available data, primarily from related Aconitum alkaloids, strongly suggest that crude
Ludaconitine extracts are highly toxic, with the primary target organs being the heart and
nervous system. The mechanism of toxicity is well-understood and involves the persistent
activation of voltage-gated sodium channels. However, a significant data gap exists regarding
the specific oral toxicity and sub-chronic effects of crude Ludaconitine extracts. The
experimental protocols provided in this guide offer a framework for future research to address
these knowledge gaps, which is essential for a comprehensive risk assessment and for
ensuring the safety of any potential therapeutic applications of Ludaconitine-containing
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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